An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 2-Amino-6-bromo-N-phenylbenzamide
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of 2-Amino-6-bromo-N-phenylbenzamide
Abstract
This technical guide provides a comprehensive analysis of 2-Amino-6-bromo-N-phenylbenzamide, a substituted aromatic amide of significant interest in medicinal chemistry and materials science. The document elucidates the molecule's core chemical identity, detailed structural and electronic features, and predicted physicochemical properties. A plausible, detailed protocol for its chemical synthesis and purification is presented, underpinned by a discussion of spectroscopic techniques required for its structural validation. By synthesizing data from structurally related compounds, this guide explores the potential pharmacological profile of the title compound, focusing on structure-activity relationships (SAR) within the broader class of 2-aminobenzamides. This paper is intended as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel benzamide derivatives.
Introduction to the Benzamide Scaffold
The benzamide moiety is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its prevalence stems from its metabolic stability and its capacity to form key hydrogen bond interactions with biological targets. The chemical versatility of the benzene ring allows for fine-tuning of a molecule's steric, electronic, and lipophilic properties through the introduction of various substituents.
This guide focuses on 2-Amino-6-bromo-N-phenylbenzamide, a molecule featuring two critical substituents on the benzoyl ring: an amino group (-NH₂) and a bromine atom (-Br) both at ortho positions relative to the amide linkage. The amino group can act as a hydrogen bond donor and influences the electronic nature of the ring, while the halogen atom can modulate lipophilicity, metabolic stability, and participate in halogen bonding. The N-phenyl group further contributes to the molecule's overall size and potential for pi-stacking interactions. Understanding the interplay of these features is crucial for predicting the compound's behavior and potential applications.
Chemical Identity and Core Properties
The fundamental identifiers and properties of 2-Amino-6-bromo-N-phenylbenzamide are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Amino-6-bromo-N-phenylbenzamide | - |
| CAS Number | 2845128-73-4 | [1] |
| Molecular Formula | C₁₃H₁₁BrN₂O | Derived |
| Molecular Weight | 291.15 g/mol | Derived |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2N)Br | - |
Structural and Electronic Analysis
The molecular architecture of 2-Amino-6-bromo-N-phenylbenzamide is defined by a central benzamide core. The amide bond imposes a degree of planarity, influencing the molecule's conformational possibilities.
The electronic properties are heavily influenced by the ortho-substituents:
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2-Amino Group: As a powerful electron-donating group through resonance, the amino moiety increases the electron density of the benzoyl ring, particularly at the ortho and para positions. It also provides a hydrogen bond donor site.
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6-Bromo Group: The bromine atom exerts a dual electronic effect: it is deactivating through its inductive electron-withdrawing effect but weakly activating via resonance. Its primary role is often to increase lipophilicity and act as a bulky group to influence binding conformations.
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Intramolecular Interactions: The ortho-positioning of the amino group relative to the amide carbonyl creates the potential for a stable six-membered intramolecular hydrogen bond between an amino proton and the carbonyl oxygen. This interaction can restrict the rotation around the C(O)-Ar bond and influence the molecule's overall conformation and reactivity.
Caption: Chemical structure of 2-Amino-6-bromo-N-phenylbenzamide.
Predicted Physicochemical Properties
While experimental data for this specific molecule is scarce, its physicochemical properties can be predicted based on its structure and data from similar compounds. These parameters are critical for assessing its drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | Predicted Value | Rationale and Causality |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | Calculated based on the N and O atoms. This value, contributed by the amide and amino groups, suggests moderate cell permeability.[2][3] |
| LogP (Octanol-Water Partition Coefficient) | ~3.5 | The bromine atom and two phenyl rings contribute to lipophilicity, while the amino and amide groups add polarity. The overall value suggests good lipid solubility.[2] |
| Hydrogen Bond Donors | 2 (one -NH₂ group, one -NH- group) | These groups can engage in hydrogen bonding with biological targets, a key feature for drug-receptor interactions.[2] |
| Hydrogen Bond Acceptors | 1 (one C=O group) | The carbonyl oxygen is a primary site for hydrogen bond acceptance.[2] |
| Rotatable Bonds | 2 | The two single bonds (Ar-C(O) and C(O)-NH) allow for conformational flexibility, which is important for fitting into a binding pocket.[2] |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents. | Aromatic amides are generally poorly soluble in water.[4] The presence of the polar amino group may slightly enhance solubility in polar protic solvents compared to its non-aminated parent, 2-Bromo-N-phenylbenzamide, while good solubility is expected in solvents like DMSO, DMF, and alcohols.[5] |
Synthesis and Purification Protocol
A reliable synthesis of 2-Amino-6-bromo-N-phenylbenzamide can be achieved via the amidation of 2-amino-6-bromobenzoic acid with aniline. The following protocol outlines a standard laboratory procedure using a peptide coupling agent.
Causality Statement: The choice of a modern coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is deliberate. This combination efficiently activates the carboxylic acid for amidation under mild conditions, minimizing side reactions and typically leading to high yields. Dichloromethane (DCM) is selected as the solvent for its ability to dissolve the reactants and its low boiling point, which facilitates product isolation.
Experimental Protocol
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromobenzoic acid (1.0 eq) and dissolve it in anhydrous DCM.
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Reagent Addition: Add aniline (1.05 eq), followed by DIPEA (2.5 eq). Stir the solution for 5 minutes at room temperature. Add HATU (1.2 eq) in one portion.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin-Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The reaction is typically complete within 4-12 hours.
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Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl solution, saturated sodium bicarbonate solution, and brine. This sequence removes the base, unreacted starting materials, and water-soluble byproducts.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure 2-Amino-6-bromo-N-phenylbenzamide.
Caption: Structure-Activity Relationship (SAR) map for the benzamide scaffold.
Conclusion and Future Directions
2-Amino-6-bromo-N-phenylbenzamide is a multifaceted molecule whose chemical architecture suggests significant potential for applications in drug discovery and materials science. Its synthesis is straightforward via established amidation methodologies, and its structure can be unequivocally confirmed with standard spectroscopic techniques. Based on a wealth of data from related compounds, this molecule represents a promising starting point for developing novel agents with potential antimicrobial, anti-inflammatory, and antithrombotic activities.
Future research should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and comprehensive screening against a wide range of biological targets to confirm the activities predicted in this guide. Further derivatization, particularly on the N-phenyl ring, could lead to the discovery of compounds with enhanced potency and selectivity.
